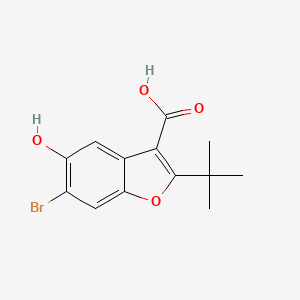
6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid” is likely a brominated, hydroxylated, and carboxylated benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions including bromination, hydroxylation, and carboxylation. A potential method could involve the Suzuki–Miyaura cross-coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzofuran core, with a bromine atom attached at the 6-position, a tert-butyl group at the 2-position, and a carboxylic acid group at the 3-position. The 5-position would carry a hydroxyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced via nucleophilic substitution reactions. The carboxylic acid group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, brominated organic compounds are relatively dense and often have higher boiling points compared to their non-brominated counterparts .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Halogenation and Nitration
Research on similar benzofuran derivatives highlights their reactivity in halogenation and nitration reactions. For instance, bromination of 3-acyl-5-hydroxybenzofurans can lead to 4-bromo and 4,6-dibromo derivatives, showcasing the compound's utility in synthetic organic chemistry for introducing bromine selectively at different positions on the benzofuran ring (Grinev et al., 1983).
Synthetic Building Blocks
Benzofuran derivatives are also utilized as synthetic building blocks for more complex molecules. For example, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a compound with a similar structure, serves as a precursor for synthesizing phosphonates and other alkylating agents, highlighting the potential of 6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid in complex organic syntheses (Pevzner, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-13(2,3)11-10(12(16)17)6-4-8(15)7(14)5-9(6)18-11/h4-5,15H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKISVZLLQENGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

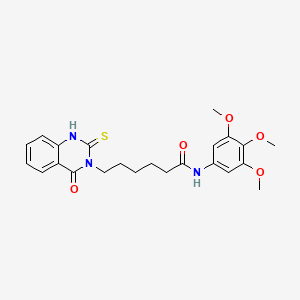
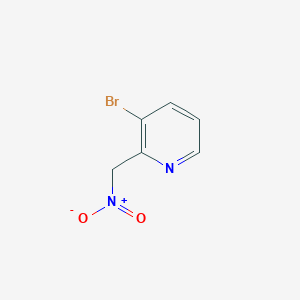


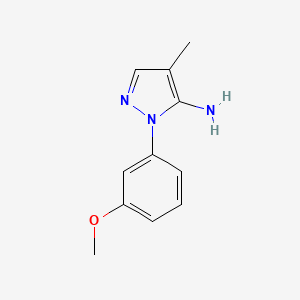
![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)
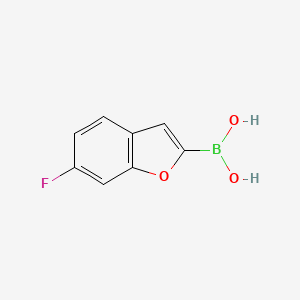

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)


